2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile
CAS No.: 477865-19-3
VCID: VC6586927
Molecular Formula: C14H6Cl3F3N2S
Molecular Weight: 397.62
* For research use only. Not for human or veterinary use.
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile - 477865-19-3](/images/structure/VC6586927.png)
Description | Overview of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile is a complex organic compound characterized by its unique molecular structure and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is notable for its incorporation of both pyridine and dichlorophenyl groups, which contribute to its chemical properties and biological activity. Chemical Identification
Structural RepresentationThe structural formula can be represented as follows:
Synthesis and PreparationThe synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile typically involves multi-step reactions starting from readily available precursors. Key steps may include:
Pharmacological PotentialResearch indicates that compounds with similar structures exhibit various biological activities, including:
The specific biological activity of this compound is still under investigation, but its structural characteristics suggest possible interactions with biological macromolecules. Agrochemical UsesDue to its chemical stability and reactivity, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. |
---|---|
CAS No. | 477865-19-3 |
Product Name | 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile |
Molecular Formula | C14H6Cl3F3N2S |
Molecular Weight | 397.62 |
IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-(2,4-dichlorophenyl)acetonitrile |
Standard InChI | InChI=1S/C14H6Cl3F3N2S/c15-8-1-2-9(10(16)4-8)12(5-21)23-13-11(17)3-7(6-22-13)14(18,19)20/h1-4,6,12H |
Standard InChIKey | KYHLQMYFXGDOGH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)C(C#N)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Solubility | not available |
PubChem Compound | 3739394 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume